6-chloro-8-methyl-9H-purine 6-chloro-8-methyl-9H-purine
Brand Name: Vulcanchem
CAS No.: 92001-52-0
VCID: VC21288923
InChI: InChI=1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11)
SMILES: CC1=NC2=C(N1)C(=NC=N2)Cl
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58 g/mol

6-chloro-8-methyl-9H-purine

CAS No.: 92001-52-0

Cat. No.: VC21288923

Molecular Formula: C6H5ClN4

Molecular Weight: 168.58 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-8-methyl-9H-purine - 92001-52-0

Specification

CAS No. 92001-52-0
Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
IUPAC Name 6-chloro-8-methyl-7H-purine
Standard InChI InChI=1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11)
Standard InChI Key MZYQXIIORWCBHF-UHFFFAOYSA-N
Isomeric SMILES CC1=NC2=C(NC=NC2=N1)Cl
SMILES CC1=NC2=C(N1)C(=NC=N2)Cl
Canonical SMILES CC1=NC2=C(N1)C(=NC=N2)Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

6-Chloro-8-methyl-9H-purine belongs to the purine family of heterocyclic compounds, which are abundant in nature and characterized by their fused-ring structure consisting of a pyrimidine ring fused to an imidazole ring. The specific nomenclature "9H" indicates that the hydrogen atom is attached to the nitrogen at position 9 of the purine scaffold. The compound features two key modifications: a chlorine substituent at position 6 and a methyl group at position 8, which significantly influence its chemical and physical properties compared to the unsubstituted purine base .

The molecular structure can be represented through various chemical notation systems that provide standardized ways to encode its structural information. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CC1=NC2=C(N1)C(=NC=N2)Cl, while its InChI (International Chemical Identifier) is InChI=1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11) . These notations allow for unambiguous identification and representation of the compound's structure across chemical databases and publications.

Physical Properties

The physical and chemical properties of 6-chloro-8-methyl-9H-purine are critical for understanding its behavior in various experimental conditions and potential applications. Table 1 summarizes the key physical and chemical properties of this compound based on available data.

Table 1: Physical and Chemical Properties of 6-Chloro-8-methyl-9H-purine

PropertyValueReference
Molecular FormulaC₆H₅ClN₄
Molecular Weight168.58 g/mol
Density1.69 g/cm³
Boiling Point261.2°C at 760 mmHg
Flash Point111.8°C
Exact Mass168.02000 Da
XLogP32.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Index of Refraction1.781
PSA (Polar Surface Area)54.46000
LogP1.31470

The compound's moderate lipophilicity (XLogP3 value of 2.4) suggests potential for membrane permeability in biological systems, which could be relevant for pharmacological applications . The relatively high boiling point of 261.2°C indicates strong intermolecular forces, likely due to the presence of multiple nitrogen atoms capable of hydrogen bonding . These physical properties collectively provide important parameters for predicting the compound's behavior in various applications and experimental settings.

Chemical Identifiers and Nomenclature

For proper identification and reference in scientific literature and databases, 6-chloro-8-methyl-9H-purine is associated with several standard identifiers and alternative names. These identifiers facilitate accurate cross-referencing across different chemical databases and research publications.

Table 2: Chemical Identifiers and Alternative Nomenclature

Identifier TypeValueReference
CAS Number92001-52-0
PubChem CID5408998
European Community (EC) Number108-462-6
DSSTox Substance IDDTXSID10419922
Nikkaji NumberJ2.046.062H
NSC Number22728
InChIKeyMZYQXIIORWCBHF-UHFFFAOYSA-N
HS Code2933990090

Common synonyms for this compound include 6-chloro-8-methyl-7H-purine, 6-CHLORO-8-METHYL-PURINE, and 9H-Purine,6-chloro-8-methyl- . It is worth noting that while some sources compute the IUPAC name as 6-chloro-8-methyl-7H-purine, the compound is more commonly referred to in scientific literature as 6-chloro-8-methyl-9H-purine .

Synthesis Methods and Historical Context

Historical Synthesis Approaches

Purines as a class of compounds have a rich history of synthesis dating back to their initial preparation. Historically, purines were first synthesized using uric acid as the starting material . This pioneering work established the foundation for more sophisticated and efficient synthesis methods that would later be developed for preparing specific purine derivatives such as 6-chloro-8-methyl-9H-purine.

The evolution of purine synthesis methods has been driven by the need for more efficient processes, higher yields, and the ability to introduce specific substituents at desired positions of the purine scaffold. These developments have been crucial for advancing research in various fields, including medicinal chemistry, biochemistry, and materials science, where purine derivatives play important roles.

Modern Synthesis Techniques

Contemporary approaches to purine synthesis typically employ more refined and versatile methods. The most common modern synthesis route involves the reaction of pyrimidine-4,5-diamine with formic acid . This approach provides a general method for constructing the basic purine skeleton, which can then be further functionalized to introduce specific substituents such as the chlorine at position 6 and the methyl group at position 8 found in 6-chloro-8-methyl-9H-purine.

Alternative synthesis strategies utilize imidazole rings carrying functional groups at carbon atoms 4 and 5 as starting materials . These approaches often provide more direct routes to substituted purines and allow for greater control over the regioselectivity of the introduced substituents. The choice of synthesis method typically depends on factors such as the availability of starting materials, the specific substitution pattern desired, and considerations of yield and purity.

Referenced Synthesis Procedures

Research Applications and Studies

Surface Adsorption Behavior

Recent research has investigated the adsorption behavior of 6-chloro-8-methyl-9H-purine on aluminum nitride surfaces using computational approaches based on density functional theory (DFT) . This study, presented at the International Aegean Conferences-IX in February 2024, examined the interaction between this purine derivative and aluminum nitride in detail, with particular focus on the interactions involving the nitrogen atoms and chlorine atom in the purine structure .

The adsorption parameters were examined at DFT/DGDZVP levels, providing valuable insights into the energetics and preferred binding modes of the interaction . These theoretical studies are considered extremely important as they enable researchers to predict and understand molecular behaviors before conducting resource-intensive experimental investigations. Such approaches contribute significantly to more economical and environmentally friendly research methodologies .

This line of research has potential implications for the development of chemical sensors, catalytic systems, and advanced materials where surface interactions play a crucial role. Understanding the adsorption behavior of 6-chloro-8-methyl-9H-purine could lead to novel applications in fields such as electronics, environmental monitoring, and chemical engineering.

Molecular Properties and Interactions

The electronic structure and molecular properties of 6-chloro-8-methyl-9H-purine have been studied using computational methods to gain insights into its reactivity and potential interactions with other molecules or surfaces. Particularly important are the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) values, which were calculated taking into account different interactions . These frontier molecular orbitals are key determinants of a molecule's chemical reactivity and electronic properties.

The research also investigated molecular electrostatic potential (MEP) maps of complexes formed between the purine derivative and aluminum nitride . MEP maps provide visual representations of the charge distribution across the molecular surface and are valuable tools for predicting sites of potential electrophilic or nucleophilic attacks. This information helps researchers understand the reactivity patterns and potential binding modes of the molecule, which is essential for predicting its behavior in various chemical and biological environments.

The interaction between 6-chloro-8-methyl-9H-purine and aluminum nitride was examined with specific reference to the nitrogen atoms and chlorine atom in the purine structure, revealing valuable information about the preferred interaction sites and binding strengths . These findings contribute to our understanding of how this compound might interact with other surfaces or biological targets, which could inform future applications in materials science or drug discovery.

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